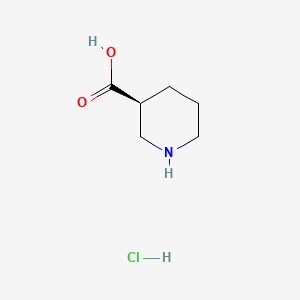

(S)-Piperidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWUDOLANRDSF-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647516 | |

| Record name | (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851956-01-9 | |

| Record name | Nipecotic acid hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851956019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-piperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPECOTIC ACID HYDROCHLORIDE, S-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R91429V3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Piperidine-3-carboxylic acid hydrochloride

Introduction

(S)-Piperidine-3-carboxylic acid hydrochloride, also known by its synonym (S)-(+)-Nipecotic acid hydrochloride, is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, it serves as a critical chiral building block for synthesizing complex, biologically active molecules. The parent compound, nipecotic acid, is well-recognized as an inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives valuable tools for neuroscience research.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data on the compound's identity, structural features, and key physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the independent verification of these properties, ensuring a foundation of scientific integrity and reproducibility.

Compound Identification and Structure

Precise identification is the cornerstone of chemical research. This compound is defined by its specific stereochemistry, molecular formula, and associated identifiers. The hydrochloride salt form enhances stability and aqueous solubility compared to its free base counterpart.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-Piperidine-3-carboxylic acid hydrochloride | [3] |

| Synonyms | (S)-(+)-Nipecotic acid hydrochloride | [4] |

| CAS Number | 851956-01-9 | [3][4][5][6] |

| Molecular Formula | C₆H₁₂ClNO₂ (or C₆H₁₁NO₂·HCl) | [3][6] |

| Molecular Weight | 165.62 g/mol | [3][6] |

| InChIKey | XJLSEXAGTJCILF-YFKPBYRVSA-N (Free Base) | [7] |

| SMILES | C1CCC(=O)O.Cl | Derived from structure |

graph chemical_structure { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; H_N1 [label="H₂⁺", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; H_C3 [label="H", fontcolor="#202124"]; C_COOH [label="C", fontcolor="#202124"]; O_OH [label="OH", fontcolor="#EA4335"]; O_C=O [label="O", fontcolor="#EA4335"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; Cl [label="Cl⁻", fontcolor="#34A853"];

// Position nodes N1 [pos="0,1.2!"]; H_N1 [pos="0,1.8!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; H_C3 [pos="-1.5,-1.1!"]; C_COOH [pos="-1.8,0!"]; O_OH [pos="-2.6,0.5!"]; O_C=O [pos="-1.8,-0.8!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; Cl [pos="1.5,1.8!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_COOH; C_COOH -- O_OH; C_COOH -- O_C=O [style=double]; C3 -- H_C3 [style=dashed]; N1 -- H_N1 [style=dotted];

// Invisible edge for positioning Cl- N1 -- Cl [style=invis]; }

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data presented below is crucial for designing experiments and developing applications.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes and Causality | Source(s) |

| Appearance | Solid powder | The ionic nature and ordered crystalline packing result in a solid state at room temperature. | [2] |

| Melting Point | 254 °C (decomposes) | This value is for the free base, (S)-(+)-Nipecotic acid. Hydrochloride salts typically have high melting points due to strong ionic lattice forces. Data for the specific salt is not readily available. | [7][8] |

| Solubility | Soluble in water and DMSO | The hydrochloride salt form significantly increases aqueous solubility by ensuring the piperidine nitrogen is protonated and charged. The racemate free base is soluble in PBS (pH 7.2) at 10 mg/mL. | [1][2][9] |

| Optical Rotation | [α]/D = +3.0° to +6.5° (c=1 in H₂O) | This value is for the free base. The dextrorotatory (+) property confirms the (S)-enantiomer's specific interaction with plane-polarized light, a critical parameter for chiral purity. | [7] |

| Stability & Storage | Stable under recommended conditions. | Store at room temperature or refrigerated (0-4°C) in a dry, dark environment to prevent degradation. The salt form is less hygroscopic than many free bases. | [2][6] |

Acid-Base Properties and pKa

(S)-Piperidine-3-carboxylic acid is an amphoteric molecule possessing two ionizable functional groups: the carboxylic acid and the secondary amine. In the hydrochloride salt form, the piperidine nitrogen is protonated, forming a piperidinium cation. The dissociation constants (pKa) of these groups are fundamental to predicting the compound's charge state, solubility, and receptor interactions at a given pH.

-

pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 2-4. Below this pH, it will be predominantly in its neutral form (-COOH). Above this pH, it will be deprotonated to a carboxylate (-COO⁻).

-

pKa₂ (Piperidinium Ion): The protonated secondary amine is expected to have a pKa in the range of 10-11. Below this pH, it will exist primarily as the positively charged piperidinium ion. Above this pH, it will deprotonate to the neutral secondary amine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for empirically determining the pKa values. The principle is to monitor the change in pH of a solution of the compound as a standardized titrant is added incrementally. The pKa values correspond to the pH at the mid-points of the buffer regions on the resulting titration curve.[10][11]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11][12]

-

Analyte Solution: Accurately weigh and dissolve this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final concentration of approximately 1 mM.[11][12] The use of a background electrolyte like KCl minimizes changes in ionic activity during titration.

-

Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH.

-

Titration:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar.[11]

-

Immerse the calibrated pH electrode and begin stirring.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the expected second equivalence point (e.g., to pH 12-12.5).[13][14]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Calculate the first derivative of the curve (ΔpH/ΔV) to accurately locate the equivalence points, which appear as maxima.

-

The pKa values are determined from the titration curve as the pH at the half-equivalence points (i.e., the pH at which half of the titrant volume required to reach an equivalence point has been added).[10]

-

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation and a fingerprint for identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. A deuterated solvent, such as Deuterium Oxide (D₂O), is required for analysis as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[15][16]

Expected ¹H NMR Signals (in D₂O):

-

Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons on carbons adjacent to the electron-withdrawing nitrogen (C2 and C6) will be shifted downfield. The proton at the chiral center (C3) will also be in this region.

-

N-H Protons: The acidic protons on the nitrogen and carboxylic acid will exchange with the D₂O solvent and will likely not be observed as sharp signals.

Expected ¹³C NMR Signals (in D₂O):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically ~170-180 ppm.

-

Piperidine Ring Carbons: Signals corresponding to the five unique carbons of the piperidine ring, expected in the range of ~20-60 ppm. The chiral carbon (C3) and the carbons adjacent to the nitrogen (C2, C6) will have distinct chemical shifts.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is ideal for this polar, water-soluble compound).[15]

-

Homogenization: Ensure the sample is fully dissolved. If any particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to poor spectral resolution.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters. For ¹H NMR, a water suppression pulse sequence may be necessary if using D₂O that is not 100% pure.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected primary ion would be the protonated free base [M+H]⁺, where M is C₆H₁₁NO₂. This would appear at an m/z of approximately 130.1.

-

Fragmentation: Common fragmentation pathways would involve the loss of water (-18 Da) or formic acid (-46 Da) from the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H bond.

-

N-H Stretch: A broad absorption from ~2700-3100 cm⁻¹, characteristic of the secondary ammonium (R₂NH₂⁺) salt. This often overlaps with the O-H and C-H stretches.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹, characteristic of the carboxylic acid carbonyl group.

Conclusion

This compound is a well-defined chiral building block with distinct physicochemical properties. Its identity is confirmed by a molecular weight of 165.62 g/mol and its characteristic spectroscopic profile. As a hydrochloride salt, it exhibits good aqueous solubility and stability, making it amenable to a variety of experimental conditions. The presence of two ionizable groups, a carboxylic acid (pKa ~2-4) and a piperidinium cation (pKa ~10-11), governs its pH-dependent behavior. The protocols detailed in this guide provide a framework for the rigorous and independent verification of these critical parameters, empowering researchers to utilize this valuable compound with confidence in their drug discovery and development endeavors.

References

-

NMR Sample Preparation and Data Analysis for NMR-Based Metabolomics. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 2, 2026, from [Link]

-

Chapter 8: NMR Approaches for Probing the Polar Metabolome. (2021). Books - The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 2, 2026, from [Link]

-

Titration curve of amino acid. (n.d.). Department of Biotechnology. Retrieved January 2, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 2, 2026, from [Link]

-

Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved January 2, 2026, from [Link]

-

3-Piperidinecarboxylic acid, (3S)-, hydrochloride (1:1) 851956-01-9. (n.d.). Chinachemnet. Retrieved January 2, 2026, from [Link]

-

pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Online Biology Learning. Retrieved January 2, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 2, 2026, from [Link]

-

(S)-3-PIPERIDINE-3-CARBOXYLIC ACID, min 98%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 2, 2026, from [Link]

-

(s)-3-piperidine-3-carboxylic acid. (n.d.). Cenmed Enterprises. Retrieved January 2, 2026, from [Link]

-

(3S)-3-Piperidinecarboxamide. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. China 3-Piperidinecarboxylic acid, (3S)-, hydrochloride (1:1) 851956-01-9 [chinachemnet.com]

- 4. (S)-3-PIPERIDINE-3-CARBOXYLIC ACID | 851956-01-9 [chemicalbook.com]

- 5. 851956-01-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. calpaclab.com [calpaclab.com]

- 7. (S)-(+)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 59045-82-8 CAS MSDS ((S)-(+)-Nipecotic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Nipecotic acid 98 498-95-3 [sigmaaldrich.com]

- 10. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 15. organomation.com [organomation.com]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

(S)-Piperidine-3-carboxylic acid hydrochloride crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure of (S)-Piperidine-3-carboxylic Acid Hydrochloride

Abstract

(S)-Piperidine-3-carboxylic acid, also known as (S)-(+)-Nipecotic acid, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making it a molecule of significant interest in neuroscience and the development of therapeutics for neurological disorders such as anxiety and epilepsy.[1][2][3] The hydrochloride salt form is commonly used to improve the compound's stability and solubility. A thorough understanding of its three-dimensional structure in the solid state is paramount for drug development, enabling insights into its physicochemical properties, guiding formulation strategies, and informing the design of next-generation derivatives. This guide provides a comprehensive analysis of the crystal structure of this compound, detailing the experimental methodology for its determination and interpreting the structural features that govern its solid-state behavior.

Physicochemical Profile

A foundational understanding of the compound's basic properties is essential before delving into its complex crystal structure. This compound is a white crystalline solid, noted for its solubility in water.[1]

| Property | Value | Reference |

| Synonyms | (S)-(+)-Nipecotic acid hydrochloride, (S)-(+)-3-Piperidinecarboxylic acid HCl | [4] |

| Molecular Formula | C₆H₁₂NO₂⁺·Cl⁻ | [5] |

| Molecular Weight | 165.62 g/mol | [5] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | ~254 °C (with decomposition) | [4] |

| Solubility | Soluble in water | [1] |

| Optical Activity | [α]/D +3.0 to +6.5° (c=1 in H₂O) | [4] |

Experimental Framework for Crystal Structure Determination

The determination of a molecular crystal structure is a systematic process that bridges chemical synthesis with physical measurement and computational analysis. The workflow ensures that the resulting structural model is a robust and accurate representation of the molecule in the crystalline state.

Sources

- 1. S-nipecotic acid - SRIRAMCHEM [sriramchem.com]

- 2. (S)-(+)-Nipecotic acid | 59045-82-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 59045-82-8 CAS MSDS ((S)-(+)-Nipecotic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic data for (S)-Piperidine-3-carboxylic acid hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Piperidine-3-carboxylic acid hydrochloride

Authored by a Senior Application Scientist

Introduction

(S)-Piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid, is a non-proteinogenic cyclic amino acid. In its hydrochloride salt form, it serves as a crucial chiral building block in modern medicinal chemistry and drug development.[1] The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the specific stereochemistry and functional group positioning of this compound make it an invaluable starting material for synthesizing complex molecular targets, including inhibitors for various enzymes and ligands for receptors.[1][2]

A precise and unambiguous structural confirmation is paramount before its inclusion in any synthetic route. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explain the causal relationships behind spectral features and the logic of experimental design, ensuring a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expert Rationale for Experimental Choices

The choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for highly polar molecules like amino acid hydrochlorides, as they readily dissolve the salt. A key advantage of these solvents is that the acidic protons (N-H₂⁺ and O-H) will exchange with deuterium. This phenomenon is diagnostically useful, as it causes their corresponding signals to diminish or disappear from the ¹H NMR spectrum, confirming their identity.[3] For this analysis, we will consider a spectrum run in D₂O to simplify the aliphatic region.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data Interpretation

The proton spectrum reveals the number of different types of protons and their neighboring environments. Due to the chiral center at C3, the adjacent methylene protons (at C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns.

Table 1: Expected ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~3.55 - 3.40 | m | H2 (axial & equatorial) | Protons adjacent to the electron-withdrawing nitrogen atom are deshielded. |

| ~3.30 - 3.15 | m | H3 | Methine proton attached to the chiral center, adjacent to the carboxyl group. |

| ~3.10 - 2.90 | m | H6 (axial & equatorial) | Protons adjacent to the nitrogen atom are deshielded. |

| ~2.20 - 2.05 | m | H4 (equatorial) | Aliphatic proton, diastereotopic. |

| ~1.95 - 1.70 | m | H4 (axial), H5 | Aliphatic protons, complex overlapping signals. |

Note: The N-H₂⁺ and O-H protons are exchanged with deuterium in D₂O and are typically not observed.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments. Being proton-decoupled, each unique carbon typically appears as a single line.

Table 2: Expected ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~49 | C3 | Chiral carbon bearing the carboxylic acid group. |

| ~46 | C2 | Carbon adjacent to the nitrogen atom. |

| ~44 | C6 | Carbon adjacent to the nitrogen atom. |

| ~25 | C4 | Aliphatic carbon. |

| ~22 | C5 | Aliphatic carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[4]

Expert Rationale for Experimental Choices

The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets for modern analysis. ATR is faster, requires minimal sample preparation, and provides high-quality, reproducible spectra by simply pressing the solid sample against a crystal (like diamond or germanium).

Experimental Protocol: ATR-IR

-

Instrument Setup: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

IR Spectral Data Interpretation

The IR spectrum of an amino acid hydrochloride is characterized by several distinct, broad absorption bands resulting from the presence of the carboxylic acid and the ammonium salt.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to strong hydrogen bonding.[5][6] |

| ~3000 (broad) | N-H⁺ stretch | Ammonium Salt | Overlaps with the O-H and C-H stretching regions. |

| 2950 - 2850 (medium) | C-H stretch | Aliphatic | Stretching vibrations of the C-H bonds on the piperidine ring.[5] |

| ~1730 (strong, sharp) | C=O stretch | Carboxylic Acid | A strong, characteristic absorption for the carbonyl group.[6] |

| ~1600 - 1450 (variable) | N-H⁺ bend | Ammonium Salt | Bending vibrations of the ammonium group. |

| ~1200 (medium) | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |

Key Vibrational Modes

Caption: Key IR vibrational modes for the molecule.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this one, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.

Expert Rationale for Experimental Choices

Running the analysis in positive ion mode (ESI+) is the logical choice. The secondary amine in the piperidine ring is basic and will be readily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺, where M is the free base.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Positive Ion Mode):

-

Set the instrument to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.

-

Mass Spectrometry Data Interpretation

The molecular formula of the free base (S)-Piperidine-3-carboxylic acid is C₆H₁₁NO₂. Its monoisotopic mass is approximately 129.08 Da.

-

Molecular Ion: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 130.09 . The presence of a compound with one nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[7][8]

-

Fragmentation: By increasing the energy in the mass spectrometer (in-source fragmentation or MS/MS), characteristic fragments can be generated. For cyclic amines, the primary fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7][8][9][10]

Proposed ESI-MS Fragmentation Pathway

Caption: Proposed fragmentation pathway in ESI-MS.

Conclusion

The collective data from NMR, IR, and MS provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key carboxylic acid and ammonium functional groups through their characteristic vibrations. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. This multi-technique approach ensures the identity, purity, and structural integrity of this vital chiral building block, providing the confidence required for its use in pharmaceutical research and development.

References

-

Seco, J. M., Quíñoá, E., & Riguera, R. (2004). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 69(10), 3459–3468. [Link]

-

Seco, J. M., Quíñoá, E., & Riguera, R. (2004). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

Ali, I., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2132. [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

-

Ali, I., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(23), 4363. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Li, Y., et al. (2023). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Analytical Chemistry, 95(42), 15659–15667. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Marsden, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

-

Wikipedia. Amine. [Link]

-

Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2926–2932. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

-

PubChem. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Rasin, I. I., et al. (1976). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Journal of Applied Spectroscopy, 24, 438-441. [Link]

-

Clark, R. J. H., & Hester, R. E. (Eds.). (2007). Interpretation of Infrared Spectra, A Practical Approach. John Wiley & Sons. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

-

MySkinRecipes. (R)-Piperidine-3-carboxylic acid hydrochloride. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Exploration of piperidine 3D fragment chemical space. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. pubs.acs.org [pubs.acs.org]

The Evolving Landscape of (S)-Piperidine-3-carboxylic Acid Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Introduction: From a Simple Heterocycle to a Versatile Pharmacophore

(S)-Piperidine-3-carboxylic acid, also known as (S)-(+)-nipecotic acid, is a chiral cyclic amino acid that has emerged as a pivotal scaffold in medicinal chemistry.[1][2] Its inherent ability to mimic the neurotransmitter γ-aminobutyric acid (GABA) has positioned it as a foundational lead molecule for the development of potent inhibitors of GABA uptake.[3] The primary biological role of these derivatives lies in their capacity to modulate GABAergic neurotransmission, the main inhibitory signaling pathway in the mammalian central nervous system (CNS).[4] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, making compounds that can potentiate GABAergic effects highly sought after. This guide provides an in-depth exploration of the biological activities of (S)-piperidine-3-carboxylic acid hydrochloride derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications, supported by established experimental protocols.

Core Mechanism of Action: Amplifying the Brain's "Brake" Signal

The principal mechanism by which (S)-piperidine-3-carboxylic acid derivatives exert their effects is through the inhibition of GABA transporters (GATs).[5][6] GABA's inhibitory action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process mediated by GATs.[3] By blocking these transporters, (S)-piperidine-3-carboxylic acid derivatives increase the synaptic concentration and prolong the action of GABA, thereby enhancing inhibitory neurotransmission.[7] This potentiation of GABAergic signaling is the cornerstone of their anticonvulsant properties.[6]

The parent compound, (S)-nipecotic acid, is a potent GABA uptake inhibitor; however, its clinical utility is hampered by its hydrophilic and zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[3] This limitation has driven extensive research into the synthesis of lipophilic derivatives to improve CNS penetration and overall pharmacological profiles.[3][8]

Caption: Mechanism of GABA uptake inhibition by (S)-piperidine-3-carboxylic acid derivatives.

Structure-Activity Relationships (SAR): Tailoring Potency, Selectivity, and Pharmacokinetics

The therapeutic efficacy of (S)-piperidine-3-carboxylic acid derivatives is profoundly influenced by the chemical nature of the substituents, particularly on the piperidine nitrogen. The overarching goal of these modifications is to enhance lipophilicity for improved BBB penetration while maintaining or increasing affinity for GABA transporters.[3][8]

Key SAR insights include:

-

N-Substitution: The introduction of bulky, lipophilic groups at the nitrogen atom is a critical strategy.[8] For instance, N-alkylation with long alkyl chains or the incorporation of aromatic and heterocyclic moieties significantly enhances potency.[8][9] The marketed anticonvulsant drug, Tiagabine, exemplifies this, featuring a diarylbutenyl substituent on the nipecotic acid core.[6]

-

Stereochemistry: The (S)-configuration of the carboxylic acid at the 3-position of the piperidine ring is generally preferred for optimal activity.[10] Studies comparing enantiomers have demonstrated that the (S)-form often exhibits significantly higher potency than the (R)-form.[10]

-

Linker and Terminal Groups: The nature of the linker connecting the piperidine ring to the terminal lipophilic group, as well as the substituents on the terminal aromatic rings, fine-tunes the activity and selectivity towards different GAT subtypes (e.g., mGAT1-4).[4][11] For example, diaryloxime and diarylvinyl ether derivatives have been shown to be potent GABA uptake inhibitors.[6] Furthermore, the introduction of diarylmethylsulfinyl ethyl side chains has been found to yield more potent GAT1 inhibitory activities compared to their diarylmethylthio counterparts.[9]

Caption: Key structure-activity relationships of (S)-piperidine-3-carboxylic acid derivatives.

Therapeutic Applications: Beyond Epilepsy

While the primary therapeutic focus for these derivatives has been epilepsy, their mechanism of action lends itself to a broader range of applications in CNS disorders and beyond.

Anticonvulsant Activity

The ability of (S)-piperidine-3-carboxylic acid derivatives to enhance GABAergic inhibition makes them effective anticonvulsants.[6][8] Numerous studies have demonstrated their efficacy in various animal models of seizures, such as those induced by pentylenetetrazol (scPTZ) or methyl 4-ethyl-6,7-dimethoxy-beta-carboline-3-carboxylate (DMCM).[6][7] The potency of these derivatives as anticonvulsants often correlates well with their in vitro GABA uptake inhibitory activity.[8]

Neurodegenerative Disorders

Emerging research suggests a potential role for these compounds in neurodegenerative diseases like Alzheimer's disease.[12] Some derivatives have been synthesized to incorporate antioxidant and anti-inflammatory moieties, creating multi-targeting agents that can also inhibit acetylcholinesterase.[12] This polypharmacological approach is a promising strategy for complex diseases.

Oncology

Intriguingly, certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting a potential application in cancer therapy.[10] The study revealed that the S-configuration was significantly more active than the R-configuration, underscoring the importance of stereochemistry.[10]

Other Potential Applications

The versatility of the piperidine-3-carboxylic acid scaffold is further demonstrated by its exploration in other therapeutic areas:

-

Analgesia: The piperidine nucleus is a well-established pharmacophore in analgesic drug design, and some derivatives have shown significant analgesic potential.[13][14]

-

Osteoporosis: A recent study reported the synthesis of piperidine-3-carboxamide derivatives as inhibitors of cathepsin K, a key enzyme in bone resorption, suggesting their potential use in treating osteoporosis.[15]

-

Antimicrobial Activity: Some novel sulfonyl piperidine carboxamide derivatives have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16]

Experimental Protocols for Biological Evaluation

The characterization of (S)-piperidine-3-carboxylic acid derivatives necessitates a suite of well-defined in vitro and in vivo assays.

In Vitro GABA Uptake Inhibition Assay

This assay is fundamental to determining the primary biological activity of the compounds.

Objective: To measure the inhibitory potency (IC₅₀) of test compounds on GABA uptake in a relevant biological system.

Methodology:

-

System Preparation: Utilize either synaptosomes prepared from rat brain tissue or cultured cell lines stably expressing specific GABA transporter subtypes (e.g., mGAT1).[6][9]

-

Incubation: Pre-incubate the prepared synaptosomes or cells with varying concentrations of the test compound.

-

Radioligand Addition: Add a known concentration of radiolabeled GABA (e.g., [³H]-GABA) to initiate the uptake reaction.

-

Termination: After a defined incubation period, terminate the uptake by rapid filtration and washing to separate the cells/synaptosomes from the incubation medium.

-

Quantification: Measure the amount of radioactivity incorporated into the cells/synaptosomes using liquid scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of GABA uptake at each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Anticonvulsant Activity Assessment

Animal models are crucial for evaluating the therapeutic potential of these compounds.

Objective: To assess the ability of test compounds to protect against chemically or electrically induced seizures in rodents.

Methodology (DMCM-induced seizure model): [6]

-

Animal Dosing: Administer the test compound to mice, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

-

Seizure Induction: After a predetermined time to allow for drug absorption and distribution, administer a convulsant agent such as DMCM.

-

Observation: Observe the animals for the onset and severity of seizures (e.g., clonic, tonic-clonic convulsions) for a defined period.

-

Data Analysis: Determine the percentage of animals protected from seizures at each dose. Calculate the ED₅₀ (effective dose in 50% of the animals).

Caption: A typical experimental workflow for the evaluation of novel (S)-piperidine-3-carboxylic acid derivatives.

Quantitative Data Summary

The following table summarizes representative biological activity data for selected (S)-piperidine-3-carboxylic acid derivatives, illustrating the impact of structural modifications.

| Compound ID | N-Substituent | Target | Activity (IC₅₀/Kᵢ) | Reference |

| (S)-Nipecotic Acid | -H | GABA Uptake | Potent inhibitor | [3][17] |

| Tiagabine | 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]- | GAT-1 | Kᵢ = 67 nM | [6] |

| Compound 6a | (R)-1-(2-diarylmethylsulfinyl)ethyl | GAT-1 | 496-fold higher than (R)-nipecotic acid | [9] |

| Compound 20 | S-Configuration N-arylpiperidine-3-carboxamide | Senescence Induction | EC₅₀ = 0.27 µM | [10] |

| (S)-8d | 1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl] | mGAT4 | pIC₅₀ = 6.59 | [4] |

Conclusion and Future Perspectives

This compound and its derivatives represent a remarkably versatile and enduring pharmacophore. From their initial identification as GABA uptake inhibitors for the treatment of epilepsy, the therapeutic potential of these compounds has expanded to encompass a wide array of human diseases. The extensive body of research on their structure-activity relationships provides a robust framework for the rational design of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas:

-

Subtype-Selective Inhibitors: The development of inhibitors with high selectivity for specific GAT subtypes could lead to more targeted therapies with improved side-effect profiles.

-

Multi-Target Ligands: The design of single molecules that can modulate multiple targets simultaneously, as seen in the context of Alzheimer's disease, holds significant promise for treating complex, multifactorial disorders.

-

Exploration of Novel Therapeutic Areas: The recent discoveries of their activity in oncology, osteoporosis, and infectious diseases suggest that the full therapeutic potential of this scaffold is yet to be fully realized.

References

-

Yunger, L. M., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 35(22), 4238–48. [Link]

-

Hayat, F., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 193-196. [Link]

-

Schremmer, D., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Chemical Neuroscience. [Link]

-

Singh, P., & Kaur, M. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Krogsgaard-Larsen, P., et al. (1983). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 26(6), 895-900. [Link]

-

Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-5. [Link]

-

Li, Y., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3584-8. [Link]

-

Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 26(18), 5649. [Link]

-

Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(21), 4281-91. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

-

Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Bioorganic & Medicinal Chemistry, 26(15), 4415-4428. [Link]

-

Tsolaki, O., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2043. [Link]

-

Patel, S., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 36(4), 1021-1026. [Link]

-

Vereshchagin, A. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6239. [Link]

-

Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 56, 138-151. [Link]

-

Iqbal, M., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(3). [Link]

-

Bagley, J. R., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(17), 2498-507. [Link]

-

Elinson, M. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

-

Schremmer, D., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

Sources

- 1. (S)-(+)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-(+)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (S)-Piperidine-3-carboxylic acid hydrochloride

Abstract

(S)-Piperidine-3-carboxylic acid hydrochloride, more commonly known in neuroscience research as (S)-Nipecotic acid hydrochloride, is a pivotal pharmacological tool for the study of the γ-aminobutyric acid (GABA) system. As a cyclic GABA analogue, its primary mechanism of action is the inhibition of GABA transporters (GATs), leading to a potentiation of GABAergic neurotransmission. This guide provides a comprehensive technical overview of its molecular mechanism, the downstream pharmacological consequences, and detailed protocols for its experimental validation. We will explore its selectivity for GAT subtypes, the kinetic nature of its inhibition, and its application as a foundational research compound for developing therapeutics for neurological disorders such as epilepsy and anxiety.[1][2][3]

Introduction: The GABAergic System and the Role of GABA Transporters

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[4] It plays a critical role in regulating neuronal excitability by counteracting excitatory signals, thereby maintaining the delicate balance required for normal brain function.[1][3] The action of GABA is terminated primarily by its removal from the synaptic cleft via high-affinity sodium- and chloride-dependent GABA transporters (GATs).[1][3][5]

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[6] GAT1 is the most prominent subtype in the brain, predominantly located on presynaptic terminals and surrounding astrocytes, making it the primary regulator of synaptic GABA levels.[7][8]

By blocking these transporters, GABA reuptake inhibitors (GRIs) prevent the clearance of GABA from the synapse. This leads to an increased extracellular concentration of GABA, prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B), and an overall enhancement of inhibitory signaling.[1][3] This mechanism is a key therapeutic strategy for conditions characterized by excessive neuronal excitation, such as epilepsy.[1][3] (S)-Nipecotic acid is a foundational GRI that has been instrumental in elucidating the function of GATs and serves as a precursor for clinically relevant drugs like Tiagabine.[2][9][10]

Core Mechanism of Action of (S)-Nipecotic Acid

The central mechanism of (S)-Nipecotic acid is its function as an inhibitor of GABA transporters.[2][11][12] As a structural analogue of GABA, it competitively binds to the transporter protein, effectively blocking the reuptake of GABA from the synaptic cleft.[5][9]

Molecular Target and Subtype Selectivity

(S)-Nipecotic acid primarily targets the GABA transporter GAT1.[8][11] However, it is considered a non-selective inhibitor as it also demonstrates activity against other GAT subtypes, albeit with different potencies. The chiral nature of the molecule is crucial for its biological activity.[2][12] While the racemic mixture, (±)-Nipecotic acid, is a potent inhibitor, the (S)-enantiomer is the more pharmacologically active form.

The inhibitory profile across different GAT subtypes is critical for understanding its overall effect. The table below summarizes the half-maximal inhibitory concentrations (IC50) for nipecotic acid against various transporter subtypes.

| Transporter Subtype | IC50 Value (µM) | Species | Reference |

| hGAT-1 | 8 | Human | [13] |

| mGAT-1 | 2.6 | Mouse | [11] |

| rGAT-2 | 38 | Rat | [13] |

| mGAT-2 | 310 | Mouse | [11] |

| hGAT-3 | 106 | Human | [13] |

| mGAT-3 | 29 | Mouse | [11] |

| mGAT-4 (BGT-1) | 16 | Mouse | [11] |

| hBGT-1 | 2370 | Human | [13] |

| Table 1: Inhibitory potency (IC50) of Nipecotic Acid across different GABA transporter subtypes. |

These data illustrate that while nipecotic acid inhibits multiple GATs, it shows a clear preference for GAT1. This relative selectivity is a key reason for its utility in studying the specific role of GAT1 in GABAergic neurotransmission.

Kinetics and Nature of Inhibition

(S)-Nipecotic acid acts as a competitive inhibitor.[5][9] This means it directly competes with GABA for binding to the orthosteric site on the GAT1 transporter. The structural similarity between nipecotic acid and GABA allows it to occupy the binding pocket, but its conformation prevents the subsequent translocation and release into the cell, thus blocking the transport cycle. This competitive action is consistent with its role as a substrate that is transported, albeit poorly, which effectively ties up the transporter.[9]

The direct consequence of this inhibition is a reduction in the rate of GABA clearance from the synapse, leading to an accumulation of GABA in the extracellular space.[1][3] This elevated GABA level enhances the activation of both synaptic and extrasynaptic GABA receptors, strengthening inhibitory neurotransmission.[7]

Pharmacological Effects and Therapeutic Rationale

By enhancing GABAergic tone, (S)-Nipecotic acid produces several significant pharmacological effects, primarily within the CNS.

-

Anticonvulsant Properties: The primary and most studied effect is its ability to reduce seizure activity.[1][3] By increasing inhibitory signaling, it counteracts the excessive neuronal firing characteristic of epilepsy. While nipecotic acid itself has poor blood-brain barrier penetration, its derivatives and prodrugs have been developed to leverage this anticonvulsant activity clinically.[10][14]

-

Anxiolytic and Sedative Effects: Enhanced GABAergic function is also associated with reductions in anxiety and can have sedative effects, which are potential applications for GAT1 inhibitors.[3][12]

-

Analgesic Potential: Research suggests that GAT1 inhibition in the spinal cord can reduce the release of pro-nociceptive neurotransmitters like glutamate and aspartate, indicating a potential role in pain management.[7][15]

Experimental Validation: Protocols and Methodologies

The mechanism of action of (S)-Nipecotic acid is validated through a series of well-established in vitro and in vivo assays. The trustworthiness of these findings relies on robust experimental design, including appropriate controls.

In Vitro Validation: GABA Uptake Assay

The most direct method to quantify the inhibitory effect of (S)-Nipecotic acid on GATs is the radiolabeled GABA uptake assay. This assay provides a functional measure of the transporter's activity.

Causality Behind Experimental Choice: This protocol is chosen over a simple binding assay because it measures the functional consequence of the drug-target interaction—the actual inhibition of GABA transport—rather than just the binding affinity. Using cells that overexpress a specific GAT subtype allows for precise characterization of inhibitor selectivity.

Detailed Protocol: [³H]GABA Uptake Assay in GAT1-Transfected HEK293 Cells

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

24 hours prior to the assay, plate cells in 96-well, poly-D-lysine-coated plates at a density of ~50,000 cells per well.[9]

-

Transfect cells with a plasmid encoding human GAT1 (hGAT1) using a suitable transfection reagent (e.g., Lipofectamine). Use a mock transfection (empty vector) as a negative control.

-

-

Assay Buffer Preparation:

-

Prepare an uptake buffer consisting of: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM D-glucose.[9]

-

-

Inhibition Assay:

-

On the day of the assay, gently wash the cells twice with 100 µL of pre-warmed uptake buffer.

-

Prepare serial dilutions of (S)-Nipecotic acid hydrochloride in uptake buffer.

-

Pre-incubate the cells for 10-15 minutes at room temperature with various concentrations of (S)-Nipecotic acid.[9] Include a vehicle-only control for determining maximal uptake (100% activity).

-

To determine non-specific uptake, use a saturating concentration of a known potent GAT1 inhibitor like Tiagabine (~100 µM) in separate wells.

-

-

GABA Uptake Initiation and Termination:

-

Prepare a reaction mixture containing unlabeled ('cold') GABA and [³H]GABA. A typical final concentration is 25 µM cold GABA mixed with 60 nM [³H]GABA.[9]

-

Initiate the uptake by adding the GABA reaction mixture to each well.

-

Incubate for a predetermined linear uptake period (e.g., 20-30 minutes) at room temperature.[9][16]

-

Terminate the reaction by rapidly washing each well three times with ice-cold uptake buffer.[9]

-

-

Quantification and Data Analysis:

-

Lyse the cells in each well using a lysis buffer (e.g., uptake buffer with 1% SDS).[9]

-

Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter (e.g., IsoPlate-96).[9]

-

Add a scintillating agent and measure the radioactivity (counts per minute, CPM).

-

Calculate specific uptake by subtracting the non-specific uptake CPM from all other values.

-

Plot the percentage of inhibition against the log concentration of (S)-Nipecotic acid and fit the data using a non-linear regression model to determine the IC50 value.

-

Diagrams of Mechanism and Workflow

Caption: Mechanism of (S)-Nipecotic Acid at a GABAergic synapse.

Caption: Experimental workflow for a [³H]GABA uptake inhibition assay.

Conclusion

This compound is a cornerstone tool for neuropharmacological research. Its mechanism of action as a competitive inhibitor of GABA transporters, primarily GAT1, provides a direct means to potentiate inhibitory neurotransmission. By increasing the synaptic concentration of GABA, it exerts powerful anticonvulsant and anxiolytic effects, paving the way for the development of targeted therapeutics. The experimental protocols detailed herein provide a robust framework for quantifying its activity and exploring the function of the GABAergic system. Its continued use in research is essential for unraveling the complexities of neurological disorders and designing the next generation of CNS therapies.

References

- Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?

- Chem-Impex. (n.d.). (S)-(+)-Nipecotic acid.

-

Wikipedia. (2023). GABA reuptake inhibitor. Retrieved from [Link]

-

Mager, S., et al. (1996). Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. PubMed. Retrieved from [Link]

-

Hook, V. Y., et al. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Neuropharmacology, 53(8), 975-81. Retrieved from [Link]

-

Mohammadi, B., et al. (2014). Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. Journal of Neurochemistry, 130(4), 509-21. Retrieved from [Link]

-

Corey, J. L., et al. (2001). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. Retrieved from [Link]

-

Ye, W., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 679-687. Retrieved from [Link]

-

Wikipedia. (2023). Nipecotic acid. Retrieved from [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.5. Retrieved from [Link]

-

De Sarro, G., et al. (2004). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 47(14), 3672-80. Retrieved from [Link]

-

Andersen, K. E., et al. (1993). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 36(12), 1716-25. Retrieved from [Link]

-

Schremmer, K., et al. (2019). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. ACS Chemical Neuroscience, 10(2), 1056-1069. Retrieved from [Link]

-

ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Retrieved from [Link]

-

BioCrick. (n.d.). (±)-Nipecotic acid. Retrieved from [Link]

-

Ye, W., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 14(1), 3840. Retrieved from [Link]

-

Assay Genie. (n.d.). γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit Technical Manual. Retrieved from [Link]

-

bioRxiv. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Retrieved from [Link]

Sources

- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. [PDF] Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries | Semantic Scholar [semanticscholar.org]

- 5. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

- 12. S-nipecotic acid - SRIRAMCHEM [sriramchem.com]

- 13. (±)-Nipecotic acid | CAS:60252-41-7 | GABA uptake inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Piperidine-3-carboxylic Acid

Abstract

(S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, represents a cornerstone chiral building block in modern medicinal chemistry. As a conformationally restricted analog of γ-aminobutyric acid (GABA), its primary enantiomer, the (S)-form, is a potent inhibitor of the GABA transporter GAT1 and serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, including GABA uptake inhibitors and other central nervous system agents.[1][2] The stereospecific construction of its chiral center at the C3 position presents a significant synthetic challenge. This guide provides a comprehensive overview of robust and scalable methodologies for the enantioselective synthesis of this vital synthon, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of leading strategies, including asymmetric catalysis and biocatalytic resolutions.

The Strategic Importance of (S)-Piperidine-3-carboxylic Acid in Drug Discovery

The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile template for molecular design.[3] The introduction of a chiral center, as seen in (S)-piperidine-3-carboxylic acid, allows for precise three-dimensional interactions with biological targets, which is critical for efficacy and selectivity. Its role as a GABA uptake inhibitor has driven the development of anticonvulsant and anxiolytic drugs.[4][5] Consequently, the development of efficient, stereocontrolled synthetic routes is not merely an academic exercise but a critical enabler for the pharmaceutical industry.

This guide explores three field-proven strategies for achieving high enantiopurity:

-

Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful transition-metal-catalyzed approach offering high efficiency and enantioselectivity.

-

Enzymatic Kinetic Resolution: A biocatalytic method leveraging the exquisite stereoselectivity of enzymes.

-

Classical Resolution via Diastereomeric Salt Formation: A traditional, yet effective, method for separating enantiomers on a large scale.

dot

Caption: Overview of primary enantioselective routes to (S)-nipecotic acid.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a premier strategy for establishing stereocenters with high fidelity.[6] For the synthesis of chiral piperidines, the asymmetric hydrogenation of a prochiral pyridine derivative precursor is particularly effective. This approach constructs the chiral center and the saturated heterocyclic ring in a single, highly controlled step.

Mechanistic Rationale & Causality

The success of this method hinges on the design of the chiral catalyst, typically a rhodium complex coordinated to a chiral phosphine ligand (e.g., derivatives of BINAP, SEGPHOS). The substrate, a suitably N-protected tetrahydropyridine derivative, coordinates to the chiral rhodium center. The chiral ligand creates a sterically and electronically differentiated environment, forcing the substrate to adopt a specific orientation. The delivery of hydrogen then occurs preferentially to one face of the double bond, leading to the formation of one enantiomer in excess. The choice of the N-protecting group is critical as it influences the substrate's coordination to the metal and its electronic properties.

dot

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester

This protocol is adapted from established methodologies for the asymmetric hydrogenation of tetrahydropyridine derivatives.

Step 1: Preparation of the Catalyst Solution

-

In a glovebox, to a Schlenk flask is added [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and a chiral bisphosphine ligand (e.g., (S)-SEGPHOS, 0.011 mmol, 1.1 mol%).

-

Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred for 20 minutes at room temperature to form the active catalyst complex.

Step 2: Hydrogenation Reaction

-

In a separate hydrogenation vessel, dissolve N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester (1.0 mmol) in degassed methanol (10 mL).

-

Transfer the pre-formed catalyst solution to the hydrogenation vessel via cannula.

-

Seal the vessel, purge with argon, and then pressurize with hydrogen gas (H₂) to 50 bar.

-

Stir the reaction mixture vigorously at 40 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

Step 3: Work-up and Purification

-

Carefully vent the hydrogen gas and purge the vessel with argon.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched N-Boc-(S)-piperidine-3-carboxylic acid ethyl ester.

Step 4: Deprotection

-

Dissolve the purified ester in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stir for 2 hours at room temperature.

-

Concentrate the solution to dryness.

-

Dissolve the residue in 6M HCl and heat at reflux for 6 hours to hydrolyze the ester.

-

Cool the solution and concentrate under vacuum. The resulting solid can be purified by recrystallization from a water/ethanol mixture to afford (S)-Piperidine-3-carboxylic acid hydrochloride.

Data Summary

| Parameter | Typical Value | Reference |

| Catalyst Loading | 0.5 - 2 mol% | [6] |

| Pressure (H₂) | 20 - 80 bar | [7] |

| Temperature | 25 - 50 °C | [7] |

| Chemical Yield | >95% (hydrogenation) | [7] |

| Enantiomeric Excess (ee) | 95 - >99% | [7] |

Strategy 2: Biocatalysis via Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[8] Enzymatic kinetic resolution (EKR) is particularly effective for separating enantiomers from a racemic mixture. The principle relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.

Mechanistic Rationale & Causality

Lipases are commonly employed for EKR. In the presence of a racemic mixture of an N-protected piperidine-3-carboxylic acid ester and an acylating agent, a lipase will selectively acylate the amine of one enantiomer at a much higher rate. The high degree of selectivity arises from the specific fit of one enantiomer into the enzyme's chiral active site. The acylated and unreacted esters, now being different chemical species, can be easily separated. The desired enantiomer can then be recovered after a deprotection step. The choice of enzyme, solvent, and acylating agent is crucial for achieving high selectivity (expressed as the enantiomeric ratio, E).[9][10]

dot

Caption: Workflow for enzymatic kinetic resolution of a nipecotic acid ester.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-N-Boc-nipecotic acid methyl ester

Step 1: Enzymatic Reaction

-

To a flask, add racemic N-Boc-nipecotic acid methyl ester (10 mmol) and vinyl acetate (15 mmol, 1.5 equiv.).

-

Add an organic solvent such as tert-butyl methyl ether (TBME) (50 mL).

-

Add immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435, ~500 mg).

-

Seal the flask and shake the suspension at 30 °C.

-

Monitor the reaction progress using chiral HPLC. The reaction should be stopped when the conversion reaches approximately 50% to maximize the yield and enantiomeric excess of the unreacted ester.

Step 2: Separation and Purification

-

Filter off the immobilized enzyme (it can often be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-N-Boc-nipecotic acid methyl ester from the acetylated (R)-enantiomer using flash column chromatography.

Step 3: Hydrolysis

-

Hydrolyze the purified (S)-ester using standard conditions (e.g., LiOH in THF/water or HCl reflux) as described in Protocol 2.2, Step 4, to yield the final product.

Data Summary

| Parameter | Typical Value | Reference |

| Enzyme | Immobilized Lipase (e.g., CALB) | [10] |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate | [9] |

| Solvent | TBME, Toluene, Hexane | [9] |

| Conversion | ~50% (ideal) | [10] |

| Enantiomeric Excess (ee) | >98% for unreacted enantiomer | [10] |

Strategy 3: Classical Resolution by Diastereomeric Salt Formation